molecular formula C19H16N4O B11634546 2-cyclopropyl-N'-[(E)-pyridin-3-ylmethylidene]quinoline-4-carbohydrazide

2-cyclopropyl-N'-[(E)-pyridin-3-ylmethylidene]quinoline-4-carbohydrazide

Cat. No.: B11634546
M. Wt: 316.4 g/mol
InChI Key: AVQQPQKKNPQWTP-CIAFOILYSA-N
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Description

2-CYCLOPROPYL-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]QUINOLINE-4-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CYCLOPROPYL-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]QUINOLINE-4-CARBOHYDRAZIDE typically involves the condensation reaction between a quinoline-4-carbohydrazide and an aldehyde or ketone. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and may require heating to facilitate the reaction. The reaction conditions can vary, but common conditions include refluxing the mixture for several hours .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques to ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions would be crucial to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-CYCLOPROPYL-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]QUINOLINE-4-CARBOHYDRAZIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amines .

Scientific Research Applications

2-CYCLOPROPYL-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]QUINOLINE-4-CARBOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-CYCLOPROPYL-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]QUINOLINE-4-CARBOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The Schiff base moiety allows it to form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, its quinoline structure enables it to intercalate with DNA, potentially disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

2-CYCLOPROPYL-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]QUINOLINE-4-CARBOHYDRAZIDE is unique due to its cyclopropyl and pyridinyl groups, which confer distinct steric and electronic properties. These features enhance its binding affinity and specificity towards biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C19H16N4O

Molecular Weight

316.4 g/mol

IUPAC Name

2-cyclopropyl-N-[(E)-pyridin-3-ylmethylideneamino]quinoline-4-carboxamide

InChI

InChI=1S/C19H16N4O/c24-19(23-21-12-13-4-3-9-20-11-13)16-10-18(14-7-8-14)22-17-6-2-1-5-15(16)17/h1-6,9-12,14H,7-8H2,(H,23,24)/b21-12+

InChI Key

AVQQPQKKNPQWTP-CIAFOILYSA-N

Isomeric SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CN=CC=C4

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CN=CC=C4

solubility

>47.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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